molecular formula C12H6BrClN2O4 B12550666 4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate CAS No. 143157-03-3

4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate

Cat. No.: B12550666
CAS No.: 143157-03-3
M. Wt: 357.54 g/mol
InChI Key: QKQUBFDOGVTTHR-UHFFFAOYSA-N
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Description

4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitrophenyl group, a bromine atom, and a chlorine atom attached to a pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate typically involves the following steps:

    Bromination and Chlorination: The bromine and chlorine atoms are introduced to the pyridine ring through halogenation reactions. This can be done using bromine and chlorine gas or their respective halogenating agents.

    Esterification: The carboxylic acid group on the pyridine ring is esterified with 4-nitrophenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Coupling: Boronic acids or esters with palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 4-aminophenyl 5-bromo-6-chloropyridine-3-carboxylate.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the halogen atoms can form halogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine-4-carboxaldehyde
  • 3-Bromo-6-chloropyridine-2-carbonitrile
  • 6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile

Uniqueness

4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

143157-03-3

Molecular Formula

C12H6BrClN2O4

Molecular Weight

357.54 g/mol

IUPAC Name

(4-nitrophenyl) 5-bromo-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C12H6BrClN2O4/c13-10-5-7(6-15-11(10)14)12(17)20-9-3-1-8(2-4-9)16(18)19/h1-6H

InChI Key

QKQUBFDOGVTTHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC(=C(N=C2)Cl)Br

Origin of Product

United States

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